molecular formula C9H9F2NO3 B8028287 2-Ethoxy-1,3-difluoro-4-methyl-5-nitrobenzene

2-Ethoxy-1,3-difluoro-4-methyl-5-nitrobenzene

Cat. No.: B8028287
M. Wt: 217.17 g/mol
InChI Key: HMLAPXMLHVYSLT-UHFFFAOYSA-N
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Description

2-Ethoxy-1,3-difluoro-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C9H9F2NO3 It is a derivative of benzene, characterized by the presence of ethoxy, difluoro, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-1,3-difluoro-4-methyl-5-nitrobenzene typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1,3-difluoro-4-methyl-5-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like halogens (Cl2, Br2) and catalysts such as FeCl3 or AlCl3.

    Reduction: Hydrogen gas with a metal catalyst (Pd/C, PtO2).

    Nucleophilic Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: 2-Ethoxy-1,3-difluoro-4-methyl-5-aminobenzene.

    Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 2-ethoxy-1,3-difluoro-4-methyl-5-thiolbenzene.

Mechanism of Action

The mechanism of action of 2-ethoxy-1,3-difluoro-4-methyl-5-nitrobenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-1,3-difluoro-4-methyl-5-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and nitro groups, along with difluoro substitution, makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-ethoxy-1,3-difluoro-4-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-3-15-9-6(10)4-7(12(13)14)5(2)8(9)11/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLAPXMLHVYSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1F)C)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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